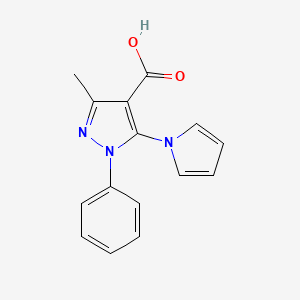
(R)-4-(4-(Benzyloxy)phenyl)-1-(1-phenylethyl)-1,2,3,6-tetrahydropyridine
説明
(R)-4-(4-(Benzyloxy)phenyl)-1-(1-phenylethyl)-1,2,3,6-tetrahydropyridine (R-4-BPT) is a structural analog of the neurotransmitter dopamine and is used in a variety of scientific research applications. It is a chemical compound that has been studied in both in vitro and in vivo models, and it is used as a tool to study the effects of dopamine on various biochemical and physiological processes.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for (R)-4-(4-(Benzyloxy)phenyl)-1-(1-phenylethyl)-1,2,3,6-tetrahydropyridine involves the use of a chiral auxiliary to obtain the desired stereochemistry. The synthesis will involve a series of reactions including Grignard reaction, reduction, and cyclization.
Starting Materials
4-benzyloxybenzaldehyde, 1-phenylethylamine, ethylmagnesium bromide, sodium borohydride, acetic acid, sodium hydroxide, tetrahydrofuran, diethyl ether, wate
Reaction
Step 1: Preparation of chiral auxiliary - (R)-1-phenylethylamine is reacted with acetic acid to form the corresponding acetate. The acetate is then reacted with sodium borohydride to obtain the chiral auxiliary., Step 2: Grignard reaction - 4-benzyloxybenzaldehyde is reacted with ethylmagnesium bromide to form the corresponding alcohol., Step 3: Reduction - The alcohol obtained in step 2 is reduced using sodium borohydride to form the corresponding alcohol., Step 4: Cyclization - The alcohol obtained in step 3 is reacted with sodium hydroxide in tetrahydrofuran to form the desired product - (R)-4-(4-(Benzyloxy)phenyl)-1-(1-phenylethyl)-1,2,3,6-tetrahydropyridine.
科学的研究の応用
(R)-4-(4-(Benzyloxy)phenyl)-1-(1-phenylethyl)-1,2,3,6-tetrahydropyridine is used in a variety of scientific research applications. It is used to study the effects of dopamine on various biochemical and physiological processes, such as the inhibition of adenosine uptake and the modulation of calcium channels. It is also used to study the effects of dopamine on behavior, as well as the effects of dopamine on learning and memory. Additionally, it is used to study the effects of dopamine on cell signaling pathways.
作用機序
(R)-4-(4-(Benzyloxy)phenyl)-1-(1-phenylethyl)-1,2,3,6-tetrahydropyridine is a dopamine agonist, meaning it binds to dopamine receptors and activates them. It binds to both D1-like and D2-like dopamine receptors, and it is thought to activate dopamine-dependent pathways. It is believed to act as a partial agonist at D2-like receptors, meaning it activates the receptor but to a lesser degree than dopamine. It is also believed to act as a full agonist at D1-like receptors, meaning it activates the receptor to the same degree as dopamine.
生化学的および生理学的効果
(R)-4-(4-(Benzyloxy)phenyl)-1-(1-phenylethyl)-1,2,3,6-tetrahydropyridine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit adenosine uptake, modulate calcium channels, and induce the release of dopamine and other neurotransmitters. It has also been shown to have effects on behavior, learning, and memory, as well as on cell signaling pathways.
実験室実験の利点と制限
(R)-4-(4-(Benzyloxy)phenyl)-1-(1-phenylethyl)-1,2,3,6-tetrahydropyridine has several advantages for laboratory experiments. It is a relatively stable compound, and it is relatively easy to synthesize. Additionally, it has a high affinity for dopamine receptors, making it an ideal tool for studying the effects of dopamine on various biochemical and physiological processes. However, there are some limitations to using (R)-4-(4-(Benzyloxy)phenyl)-1-(1-phenylethyl)-1,2,3,6-tetrahydropyridine in laboratory experiments. It is not selective for dopamine receptors, meaning it may activate other receptors and pathways. Additionally, its effects on behavior, learning, and memory are not yet fully understood.
将来の方向性
There are several potential future directions for research on (R)-4-(4-(Benzyloxy)phenyl)-1-(1-phenylethyl)-1,2,3,6-tetrahydropyridine. Further research could be done to better understand the mechanism of action of (R)-4-(4-(Benzyloxy)phenyl)-1-(1-phenylethyl)-1,2,3,6-tetrahydropyridine and its effects on behavior, learning, and memory. Additionally, research could be done to develop more selective compounds that are more specific for dopamine receptors. Furthermore, research could be done to explore the potential therapeutic applications of (R)-4-(4-(Benzyloxy)phenyl)-1-(1-phenylethyl)-1,2,3,6-tetrahydropyridine, such as in the treatment of neurological disorders. Finally, research could be done to develop more efficient synthesis methods for (R)-4-(4-(Benzyloxy)phenyl)-1-(1-phenylethyl)-1,2,3,6-tetrahydropyridine.
特性
IUPAC Name |
1-[(1R)-1-phenylethyl]-4-(4-phenylmethoxyphenyl)-3,6-dihydro-2H-pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27NO/c1-21(23-10-6-3-7-11-23)27-18-16-25(17-19-27)24-12-14-26(15-13-24)28-20-22-8-4-2-5-9-22/h2-16,21H,17-20H2,1H3/t21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXINDPIOCYKBQG-OAQYLSRUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CCC(=CC2)C3=CC=C(C=C3)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)N2CCC(=CC2)C3=CC=C(C=C3)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20432687 | |
| Record name | 4-[4-(Benzyloxy)phenyl]-1-[(1R)-1-phenylethyl]-1,2,3,6-tetrahydropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20432687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-4-(4-(Benzyloxy)phenyl)-1-(1-phenylethyl)-1,2,3,6-tetrahydropyridine | |
CAS RN |
257928-43-1 | |
| Record name | 4-[4-(Benzyloxy)phenyl]-1-[(1R)-1-phenylethyl]-1,2,3,6-tetrahydropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20432687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[(Naphthalen-1-ylmethyl)-amino]-propan-2-OL hydrochloride](/img/structure/B1311535.png)







![3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B1311611.png)

![Piperidine, 2-ethyl-1-[(6-methyl-3-pyridinyl)carbonyl]-](/img/structure/B1311616.png)

